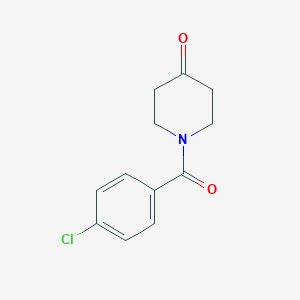

1-(4-Chlorobenzoyl)piperidin-4-one

Description

Properties

IUPAC Name |

1-(4-chlorobenzoyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSPGAEYDBBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570316 | |

| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144947-47-7 | |

| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(4-Chlorobenzoyl)piperidin-4-one. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS Number 144947-47-7, is a synthetic compound featuring a piperidin-4-one moiety acylated at the nitrogen atom with a 4-chlorobenzoyl group.[1] This structure is of interest in medicinal chemistry as the piperidin-4-one scaffold is a versatile intermediate for the synthesis of various biologically active molecules.[2][3]

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 144947-47-7 | [1] |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Purity | 95% (as commercially available) | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source(s) |

| Boiling Point | 417.7 °C at 760 mmHg | - |

| Density | 1.298 g/cm³ | - |

| Refractive Index | 1.584 | - |

| Flash Point | 206.4 °C | - |

Note: The physicochemical properties listed in Table 2 are predicted values and should be confirmed by experimental data.

Synthesis and Purification

A general procedure for the synthesis of a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH), involves the reaction of 4-aminomethylpiperidine with 4-chlorobenzoyl chloride in the presence of triethylamine as a base and ethyl methyl ketone as a solvent.[4] The reaction mixture is stirred at room temperature, leading to the formation of the desired product and triethylammonium chloride as a byproduct.[4]

Proposed Experimental Protocol for Synthesis

The following is a proposed experimental protocol for the synthesis of this compound, based on general synthetic methods for similar compounds.

Materials:

-

Piperidin-4-one hydrochloride

-

4-Chlorobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidin-4-one hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Proposed Purification Protocol:

-

Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) to obtain a purified solid.[2]

-

Column Chromatography: Alternatively, purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Caption: General workflow for the synthesis and purification of this compound.

Spectral Data (Predicted and Analogous Compounds)

No experimental spectra for this compound were found in the searched literature. The following sections provide expected spectral characteristics based on the structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the 4-chlorobenzoyl group and the aliphatic protons of the piperidin-4-one ring. The ¹³C NMR spectrum will show corresponding signals for the carbon atoms. For comparison, the spectral data for a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH), has been reported.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups (ketone and amide) and the C-Cl bond. For CPMBH, the presence of chlorine is indicated by peaks at 807 cm⁻¹ and 688 cm⁻¹.[4] The sharp peaks at 2919, 2940, and 2995 cm⁻¹ in the spectrum of CPMBH indicate the presence of asymmetric CH₃ and CH₂ groups.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Predicted mass spectral data for the related compound 1-(4-chlorobenzoyl)piperidin-4-ol (C₁₂H₁₄ClNO₂) shows a predicted [M+H]⁺ adduct at m/z 240.07858.[6] Fragmentation patterns would likely involve cleavage of the benzoyl group and fragmentation of the piperidine ring.

Caption: Standard analytical workflow for the structural characterization of the synthesized compound.

Biological Activity and Drug Development Potential

The piperidin-4-one nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[3][7]

While no specific biological activity or signaling pathway modulation has been reported for this compound itself, related structures have shown significant pharmacological effects. For instance, derivatives of 4-chlorobenzoylpiperidine have been investigated as potent and selective monoacylglycerol lipase (MAGL) inhibitors, which are potential therapeutic agents for various cancers.

Furthermore, compounds containing the 1-(substituted-benzoyl)piperidine scaffold have been explored as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[8]

Given the established biological relevance of the piperidin-4-one and 4-chlorobenzoyl moieties, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further pharmacological evaluation is warranted to explore its potential in various disease areas, particularly in oncology and inflammatory disorders.

Caption: A simplified logical flow for the potential development of this compound as a drug candidate.

References

- 1. 1-(4-Chlorobenzoyl)-4-piperidone 95% | CAS: 144947-47-7 | AChemBlock [achemblock.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijert.org [ijert.org]

- 5. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 6. PubChemLite - 1-(4-chlorobenzoyl)piperidin-4-ol (C12H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. scielo.br [scielo.br]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Chlorobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorobenzoyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and relevant biological context, presenting data in a format amenable to research and development.

Chemical Identity and Structure

The compound with the common name this compound is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

Chemical Structure:

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, formulation, and assessment in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C12H12ClNO2 | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 60-63 °C | [3] |

| Boiling Point | 356.2 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 169.2 ± 25.1 °C | [3] |

| Water Solubility | Slightly soluble in water | [3] |

| SMILES | O=C1CCN(C(=O)C2=CC=C(Cl)C=C2)CC1 | [1] |

| InChI Key | VEXLZSWFSWYAON-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acylation of a piperidin-4-one precursor. A general and logical workflow for its preparation is outlined below. The piperidin-4-one nucleus is a versatile intermediate in the synthesis of various biologically active molecules.[5][6]

General Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol Example:

-

Reaction Setup: To a stirred solution of piperidin-4-one hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable aprotic solvent like dichloromethane, 4-chlorobenzoyl chloride (1.1 equivalents) is added dropwise at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally, brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Biological Context and Potential Signaling Pathways

The piperidin-4-one scaffold is a well-established pharmacophore present in numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and central nervous system effects.[5][6] Derivatives of piperidine have been investigated for their potential as inhibitors of various enzymes and modulators of cellular receptors.[8][9]

While specific signaling pathway involvement for this compound is not detailed in the provided search results, based on the activities of related compounds, a hypothetical mechanism of action could involve the modulation of kinase signaling pathways, which are often implicated in cancer.

Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

This diagram illustrates a potential mechanism where the compound acts as an inhibitor of a protein kinase. By blocking the kinase's activity, it prevents the phosphorylation of substrate proteins, thereby interrupting downstream signaling cascades that could otherwise lead to cellular responses like proliferation and survival, which are hallmarks of cancer. This remains a conceptual model pending specific experimental validation for this particular molecule.

References

- 1. 1-(4-Chlorobenzoyl)-4-piperidone 95% | CAS: 144947-47-7 | AChemBlock [achemblock.com]

- 2. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 1-(4-chlorobenzoyl)piperidin-4-ol (C12H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 4-(4-Chlorobenzoyl)piperidin-2-one | 61764-63-4 [smolecule.com]

- 9. scielo.br [scielo.br]

1-(4-Chlorobenzoyl)piperidin-4-one molecular weight and formula

An In-depth Technical Guide on 1-(4-Chlorobenzoyl)piperidin-4-one

This guide provides essential physicochemical data for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison for experimental and theoretical applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C12H12ClNO2[1][2] |

| Molecular Weight | 237.68 g/mol [1][2] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of piperidin-4-one derivatives can be found in various scientific literature. A comprehensive review of synthesis and crystallization procedures for this class of compounds has been outlined, which can serve as a foundational reference for designing experimental protocols.

Logical Relationship of Compound Data

The following diagram illustrates the relationship between the compound's name and its core molecular properties.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one, a valuable intermediate in medicinal chemistry. The primary synthetic route involves the N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride. This document outlines the detailed experimental protocols for the synthesis of the precursor, 4-chlorobenzoyl chloride, and the final target compound, supported by quantitative data and procedural diagrams.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the acylating agent, 4-chlorobenzoyl chloride, from 4-chlorobenzoic acid. The second, and core, step is the nucleophilic acyl substitution reaction between piperidin-4-one and the synthesized 4-chlorobenzoyl chloride.

Diagram of the Core Synthesis Pathway

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 4-Chlorobenzoyl Chloride from 4-Chlorobenzoic Acid

This protocol is utilized when 4-chlorobenzoyl chloride is not commercially available and needs to be synthesized in-house.

Materials:

-

4-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of 4-chlorobenzoic acid (1.0 equivalent) in anhydrous toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid via Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude 4-chlorobenzoyl chloride is often of sufficient purity to be used directly in the subsequent step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the direct N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride.[1]

Materials:

-

Piperidin-4-one (or its hydrochloride salt)

-

4-Chlorobenzoyl chloride

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of piperidin-4-one (1.0 equivalent) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath. Note: If starting from piperidin-4-one hydrochloride, an additional equivalent of base will be required to neutralize the HCl salt.

-

Triethylamine (3.0 equivalents) is added to the cold reaction mixture, which is then stirred for 10 minutes.[1]

-

4-Chlorobenzoyl chloride (1.0 equivalent) is then added to the reaction mixture.[1]

-

The reaction mixture is stirred for 5–6 hours at room temperature, with the progress monitored by TLC.[1]

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate (typically an 8:2 ratio) as the eluent to afford the pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1 | 4-Chlorobenzoic Acid, Thionyl Chloride | 4-Chlorobenzoyl Chloride | >95 (crude) | - |

| 2 | Piperidin-4-one, 4-Chlorobenzoyl Chloride | This compound | 73-90 (purified) | >95 |

Yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.[1]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

Spectroscopic and Synthetic Profile of 1-(4-Chlorobenzoyl)piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one, a key intermediate in pharmaceutical research. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, alongside a detailed experimental protocol for its preparation and characterization.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 | d, J = 8.5 Hz | 2H | Ar-H (ortho to C=O) |

| 7.39 | d, J = 8.5 Hz | 2H | Ar-H (meta to C=O) |

| 3.90 | t, J = 6.0 Hz | 2H | Piperidine-H2, H6 (axial) |

| 3.60 | t, J = 6.0 Hz | 2H | Piperidine-H2, H6 (equatorial) |

| 2.60 | t, J = 6.0 Hz | 2H | Piperidine-H3, H5 (axial) |

| 2.50 | t, J = 6.0 Hz | 2H | Piperidine-H3, H5 (equatorial) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 208.0 | C4 (Piperidine, C=O) |

| 169.5 | Benzoyl C=O |

| 138.0 | Ar-C (C-Cl) |

| 134.5 | Ar-C (ipso to C=O) |

| 129.0 | Ar-CH (ortho to C=O) |

| 128.5 | Ar-CH (meta to C=O) |

| 45.0 | C2, C6 (Piperidine) |

| 41.0 | C3, C5 (Piperidine) |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1720 | Strong | C=O stretch (ketone) |

| 1635 | Strong | C=O stretch (amide) |

| 1590 | Medium | C=C stretch (aromatic) |

| 1240 | Strong | C-N stretch |

| 840 | Strong | C-Cl stretch |

Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of piperidin-4-one with 4-chlorobenzoyl chloride.

Synthesis of this compound

Materials:

-

Piperidin-4-one hydrochloride

-

4-Chlorobenzoyl chloride

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperidin-4-one hydrochloride in anhydrous dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C to neutralize the hydrochloride and liberate the free base.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow.

In-Depth Technical Guide: 1-(4-chlorobenzoyl)piperidin-4-one (CAS No. 144947-47-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-chlorobenzoyl)piperidin-4-one, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a general synthesis protocol, and discusses the known biological significance of the broader piperidin-4-one class of molecules.

Chemical and Physical Properties

This compound is a derivative of piperidin-4-one, characterized by the attachment of a 4-chlorobenzoyl group to the nitrogen atom of the piperidine ring. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 144947-47-7 | [1] |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥95% | [1] |

| SMILES | O=C1CCN(C(=O)C2=CC=C(Cl)C=C2)CC1 | [1] |

Synthesis

General Experimental Protocol: Acylation of Piperidin-4-one

This protocol describes the reaction of piperidin-4-one with 4-chlorobenzoyl chloride.

Materials:

-

Piperidin-4-one hydrochloride

-

4-Chlorobenzoyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

A suitable non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 equivalent) in anhydrous dichloromethane, add the base (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Synthesis Workflow Diagram

Analytical Characterization

While specific experimental spectra for this compound are not available in the public domain, the following are the expected analytical data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorobenzoyl group and the aliphatic protons of the piperidine ring. The aromatic protons would likely appear as two doublets in the range of 7.4-7.8 ppm. The piperidine protons would appear as multiplets in the upfield region (2.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons (around 168-172 ppm for the amide and ~205-210 ppm for the ketone), the aromatic carbons (in the range of 128-140 ppm), and the aliphatic carbons of the piperidine ring (in the range of 40-55 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (237.68 g/mol ), taking into account the isotopic distribution of chlorine. Key fragmentation patterns would likely involve the cleavage of the benzoyl group and fragmentation of the piperidine ring.

Biological Significance and Potential Applications

The piperidin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of piperidin-4-one have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3]

While no specific biological activity or signaling pathway has been directly attributed to this compound in the scientific literature, its structural features suggest it could be a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. For instance, related benzoylpiperidine and benzoylpiperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action for some of these related compounds involves the induction of apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax.[6]

Furthermore, the 4-chlorobenzoyl moiety is a common feature in many pharmacologically active compounds, and its presence in this piperidin-4-one derivative makes it an interesting candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Potential Research Directions

Safety Information

Detailed toxicology data for this compound is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as being harmful if swallowed and causing serious eye irritation have been reported.[7]

Conclusion

This compound is a chemical compound with a foundation in the well-established piperidin-4-one scaffold. While specific biological data for this compound is currently limited, its structural characteristics and the known activities of related molecules suggest its potential as a valuable building block in drug discovery and development. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic possibilities.

References

- 1. 1-(4-Chlorobenzoyl)-4-piperidone 95% | CAS: 144947-47-7 | AChemBlock [achemblock.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Potential of Piperidin-4-One Derivatives: A Technical Guide for Researchers

The piperidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its versatile structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological properties. This technical guide provides an in-depth overview of the biological potential of piperidin-4-one derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Piperidin-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of piperidin-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Below is a summary of the reported activities of selected derivatives.

| Compound | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |

| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Lung, Breast, Ovarian, Cervical Cancer Cells | MTT Assay | ~1.3 (for NF-κB nuclear translocation inhibition) | [1][2] |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | RAW264.7 macrophages (as a model) | NF-κB DNA binding assay | ~5 | [3][4] |

| Compound 6a (hydroxyl at para position of piperidine ring) | Breast Cancer Cell Lines | MTT Assay | Not specified, but most active in the series | [5] |

Signaling Pathways in Anticancer Activity

A significant mechanism underlying the anticancer effects of some piperidin-4-one derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3][4] This pathway is crucial for cancer cell survival and proliferation.

Caption: Inhibition of the NF-κB signaling pathway by a piperidin-4-one derivative.

Experimental Protocols

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5][6][7][8]

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Piperidin-4-one derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of the piperidin-4-one derivatives and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the supernatant and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Western blotting is used to detect specific proteins in a cell lysate to understand the mechanism of action of the compounds.[9][10][11][12]

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against IκB, phospho-IκB, NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated with piperidin-4-one derivatives.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: A typical workflow for Western blot analysis.

Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated notable activity against a variety of pathogenic bacteria and fungi. Their efficacy is often determined by the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mitis, S. sanguinis, S. sobrinus | 250 - 500 | [13] |

| 2,6-disubstituted piperidine-4-one derivatives | Staphylococcus aureus, Bacillus subtilis | 100 - 200 | [14] |

| Piperidine and pyrrolidine substituted halogenobenzene derivatives | Staphylococcus aureus, Candida albicans | 32 - 128 | [15] |

Experimental Protocols

This method is used to determine the MIC of antimicrobial agents in a liquid medium.[16][17][18][19][20][21][22]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Piperidin-4-one derivatives

-

Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the piperidin-4-one derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

Caption: Workflow for the broth microdilution MIC assay.

In this method, the antimicrobial agent is incorporated into an agar medium.[16][17][23][24][25]

Materials:

-

Petri dishes

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Piperidin-4-one derivatives

-

Inoculum replicator

Procedure:

-

Prepare a series of agar plates containing different concentrations of the piperidin-4-one derivative.

-

Prepare a standardized inoculum of the test microorganisms.

-

Spot the inoculum onto the surface of each agar plate using an inoculum replicator.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Antiviral Activity

Certain piperidin-4-one derivatives have shown potential as antiviral agents, inhibiting the replication of various viruses. Their efficacy is often evaluated using plaque reduction assays.

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.[26][27][28][29]

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock

-

Piperidin-4-one derivatives

-

Culture medium

-

Overlay medium (containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Prepare serial dilutions of the piperidin-4-one derivative.

-

Incubate the virus with each dilution of the compound for a specific time.

-

Infect the confluent cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and add the overlay medium.

-

Incubate the plates until plaques are visible in the virus control wells.

-

Fix and stain the cells to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction.

-

Determine the EC50 (50% effective concentration) value.

Caption: Workflow of a plaque reduction assay for antiviral testing.

Anti-inflammatory Activity

Piperidin-4-one derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory mediators.

Signaling Pathways in Anti-inflammatory Activity

Similar to their anticancer effects, the anti-inflammatory activity of some piperidin-4-one derivatives is also linked to the inhibition of the NF-κB signaling pathway , which plays a central role in the inflammatory response.[3][4][30][31]

Experimental Protocols

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[32][33][34]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Piperidin-4-one derivatives

-

Plethysmometer

Procedure:

-

Administer the piperidin-4-one derivative or vehicle to the animals (e.g., orally).

-

After a specific time (e.g., 1 hour), inject carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

This in vitro assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[35][36][37][38][39]

Materials:

-

Immune cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells)

-

Culture medium

-

Lipopolysaccharide (LPS)

-

Piperidin-4-one derivatives

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Pre-treat the immune cells with different concentrations of the piperidin-4-one derivative for a specific duration.

-

Stimulate the cells with LPS (e.g., 1 µg/mL).

-

Incubate for an appropriate time (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines in the supernatants using ELISA.

-

Calculate the percentage of inhibition of cytokine production and determine the IC50 value.

Synthesis of Piperidin-4-one Derivatives

The most common and versatile method for the synthesis of the piperidin-4-one core is the Mannich reaction .[40]

General Mannich Reaction Protocol

Reactants:

-

An aldehyde (e.g., benzaldehyde)

-

A ketone with at least one α-hydrogen (e.g., acetone or a substituted ketone)

-

Ammonia or a primary or secondary amine (often in the form of ammonium acetate)

General Procedure:

-

A mixture of the aldehyde, ketone, and ammonium acetate is refluxed in a suitable solvent, typically ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Caption: General scheme of the Mannich reaction for piperidin-4-one synthesis.

This guide provides a comprehensive overview of the significant biological potential of piperidin-4-one derivatives. The presented data and protocols offer a solid foundation for researchers to explore this versatile scaffold further for the development of novel therapeutic agents.

References

- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tips.sums.ac.ir [tips.sums.ac.ir]

- 6. benchchem.com [benchchem.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. protocols.io [protocols.io]

- 9. bosterbio.com [bosterbio.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. origene.com [origene.com]

- 13. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. protocols.io [protocols.io]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Agar dilution - Wikipedia [en.wikipedia.org]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 27. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Peperomins as anti-inflammatory agents that inhibit the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Piperine suppresses inflammatory fibroblast-like synoviocytes derived from rheumatoid arthritis patients Via NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. bio-protocol.org [bio-protocol.org]

- 34. inotiv.com [inotiv.com]

- 35. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - IE [thermofisher.com]

- 36. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 38. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 39. criver.com [criver.com]

- 40. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Pivotal Role of the 4-Chlorobenzoyl Group in Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-chlorobenzoyl group, a key structural motif in medicinal chemistry, has garnered significant attention for its profound influence on the biological activity of a wide array of compounds. This technical guide provides an in-depth exploration of the role of this versatile moiety in shaping the pharmacological profiles of various molecules. By examining its impact on anticancer, antimicrobial, and enzyme-inhibitory activities, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. The strategic incorporation of the 4-chlorobenzoyl group has been shown to enhance potency, modulate selectivity, and introduce novel mechanisms of action, making it a valuable tool in the design of next-generation therapeutics. This guide will delve into the structure-activity relationships, showcase quantitative bioactivity data, provide detailed experimental protocols for key assays, and visualize relevant biological pathways to illuminate the multifaceted contributions of the 4-chlorobenzoyl group to bioactivity.

The 4-Chlorobenzoyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The 4-chlorobenzoyl group is an attractive component in drug design due to a combination of its physicochemical properties. The presence of the chlorine atom at the para position of the phenyl ring introduces several key features:

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electron density of the entire molecule, affecting its ability to interact with biological targets.

-

Lipophilicity: The chloro-substitution increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Steric Hindrance: The size of the chlorine atom can provide steric bulk, influencing the binding orientation of the molecule within a receptor or enzyme active site and potentially enhancing selectivity.

-

Metabolic Stability: The carbon-chlorine bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

These properties collectively contribute to the diverse biological activities observed in compounds containing the 4-chlorobenzoyl group.

Anticancer Activity of 4-Chlorobenzoyl Derivatives

Derivatives incorporating the 4-chlorobenzoyl group have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various 4-chlorobenzoyl derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 1: Anticancer Activity of N-substituted 4-Chlorobenzoylthiourea Derivatives

| Compound ID | Derivative | Target Cell Line | Assay | Activity (IC50 in µM) |

| 1 | N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D (Breast Cancer) | MTT Assay | 325.821[1] |

| 2 | N-benzoyl-N'-(4-fluorophenyl)thiourea (Comparator) | T47D (Breast Cancer) | MTT Assay | 1519.933[1] |

Table 2: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

| Compound ID | R Group on Benzoyl Moiety | Target Cell Line | GI50 (µM) |

| 5a | 4-Chloro | HUH7 (Liver Cancer) | 4.64[2] |

| 5a | 4-Chloro | FOCUS (Liver Cancer) | 4.15[2] |

| 5c | 4-Methoxy | HEPG2 (Liver Cancer) | 7.22[2] |

| 5c | 4-Methoxy | HEP3B (Liver Cancer) | 1.67[2] |

| 5c | 4-Methoxy | MCF7 (Breast Cancer) | 6.09[2] |

| 5e | 4-Nitro | T47D (Breast Cancer) | 0.31[2] |

| 5g | 2,4-di-Fluoro | MAHLAVU (Liver Cancer) | 7.00[2] |

Mechanisms of Anticancer Action

The 4-chlorobenzoyl moiety has been incorporated into compounds that disrupt microtubule dynamics, a critical process for cell division. These agents can bind to tubulin, preventing its polymerization into microtubules, leading to mitotic arrest and apoptosis in cancer cells.

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. The benzamide scaffold, including 4-chlorobenzamide derivatives, is a common feature in many PARP inhibitors. By inhibiting PARP-1, these compounds can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA mutations.

Tyrosine kinases are crucial mediators of cell signaling pathways that are often dysregulated in cancer. The 4-chlorobenzoyl group has been integrated into molecules designed to inhibit these enzymes, thereby blocking tumor growth and proliferation.

The oncoprotein c-Myc is a master regulator of cell proliferation and is often overexpressed in cancer. A novel berbamine derivative containing a 4-chlorobenzoyl group has been shown to induce the proteasome-dependent degradation of c-Myc protein and inhibit the JAK2/STAT3 pathway, leading to reduced c-Myc transcription and apoptosis in diffuse large B cell lymphoma cells.

Antimicrobial Activity of 4-Chlorobenzoyl Derivatives

The 4-chlorobenzoyl group also plays a significant role in the antimicrobial activity of various compounds, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 4-chlorobenzoyl derivatives, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration that inhibits visible growth.

Table 3: Antimicrobial Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazides

| Compound ID | Derivative | Bacterial Strain | MIC (µg/mL) |

| 11 | 1-(2,4-dichlorobenzoyl)-4-(3-chlorobenzoyl)thiosemicarbazide | Staphylococcus epidermidis | 0.49[3] |

| 12 | 1-(2,4-dichlorobenzoyl)-4-(4-chlorobenzoyl)thiosemicarbazide | Staphylococcus epidermidis | 15.63[3] |

| 11 | 1-(2,4-dichlorobenzoyl)-4-(3-chlorobenzoyl)thiosemicarbazide | Bacillus cereus | 0.98[3] |

| 12 | 1-(2,4-dichlorobenzoyl)-4-(4-chlorobenzoyl)thiosemicarbazide | Bacillus cereus | 15.63[3] |

| 11 | 1-(2,4-dichlorobenzoyl)-4-(3-chlorobenzoyl)thiosemicarbazide | Bacillus subtilis | 0.49[3] |

| 12 | 1-(2,4-dichlorobenzoyl)-4-(4-chlorobenzoyl)thiosemicarbazide | Bacillus subtilis | 7.82[3] |

Signaling Pathways and Experimental Workflows

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its aberrant activation is implicated in various cancers.

c-Myc Signaling Pathway in Cancer

The c-Myc oncoprotein is a transcription factor that regulates a vast number of genes involved in cell growth, proliferation, and metabolism.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for evaluating the cytotoxic potential of 4-chlorobenzoyl derivatives involves a series of in vitro assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of bioactivity studies involving 4-chlorobenzoyl derivatives.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Adherent cancer cell line

-

Complete culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[4]

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

-

Cell line of interest

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period.

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1 to 4 hours at 37°C.[5]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm.[5]

In Vitro Tubulin Polymerization Assay

This assay monitors the polymerization of tubulin into microtubules, which can be measured by an increase in turbidity.

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Test compound

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer with GTP.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) spectrophotometer.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of polymerization can be determined from the initial slope of the curve.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.

Materials:

-

Histone-coated 96-well plate

-

Recombinant PARP-1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Test inhibitor

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Chemiluminescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

-

Reaction Initiation: In the histone-coated plate, add the PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test inhibitor. Incubate at room temperature.

-

Detection: Add Streptavidin-HRP to each well and incubate. Wash the plate to remove unbound reagents.

-

Signal Generation: Add the chemiluminescent substrate.

-

Measurement: Immediately measure the chemiluminescence. The reduction in signal is proportional to the inhibitory activity of the compound.

Synthesis of 4-Chlorobenzoyl Derivatives

The synthesis of N-substituted 4-chlorobenzamides is typically achieved through the acylation of a primary or secondary amine with 4-chlorobenzoyl chloride.

General Synthesis of N-Substituted 4-Chlorobenzamides

Materials:

-

4-Chlorobenzoyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the amine in the anhydrous solvent.

-

Add the base to the solution.

-

Slowly add a solution of 4-chlorobenzoyl chloride in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts.

-

Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Conclusion

The 4-chlorobenzoyl group is a highly valuable pharmacophore in modern drug discovery. Its unique electronic and steric properties contribute significantly to the biological activity of a diverse range of compounds, including anticancer and antimicrobial agents. The data and protocols presented in this technical guide underscore the importance of this moiety in the design of potent and selective therapeutic agents. A thorough understanding of the structure-activity relationships and mechanisms of action of 4-chlorobenzoyl-containing compounds will continue to drive the development of innovative medicines. Future research should focus on further elucidating the nuanced roles of this functional group in molecular recognition and exploring its application in novel therapeutic areas.

References

A Technical Guide to 1-(4-Chlorobenzoyl)piperidin-4-one: Commercial Sourcing, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(4-Chlorobenzoyl)piperidin-4-one, a key building block in medicinal chemistry and drug discovery. This document details commercial suppliers, experimental protocols for its synthesis and purification, and analytical methodologies for quality assessment, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. For this compound with a purity of 95% or higher, several commercial suppliers are available. A summary of key suppliers and their offerings is presented in Table 1. Researchers are advised to request a certificate of analysis (CoA) from suppliers to verify purity and check for the presence of any impurities that might interfere with their specific application.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Estimated Lead Time |

| Advanced ChemBlocks | P41213 | 95% | 1g, 5g, 25g | $320 (1g), $965 (5g), Inquire (25g) | In Stock Global Enquiry, Estimated Ship Time: Jan 02, 2026 (for 1g, 5g), Jan 16, 2026 (for 25g)[1] |

| Aladdin | A-C1069594 | Not Specified | 500mg, 1g, 5g | ¥1840.90 (500mg), ¥2680.90 (1g), ¥7720.90 (5g) | Contact for availability[2] |

| Sigma-Aldrich | Not specified | Not specified | Not specified | Contact for pricing | Contact for availability. Note: Sigma-Aldrich states they do not collect analytical data for this product and the buyer assumes responsibility for confirming purity. |

Table 1: Commercial Suppliers of this compound

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-acylation of piperidin-4-one with 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Piperidin-4-one hydrochloride

-

4-Chlorobenzoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

Purity assessment of the synthesized this compound can be performed using reverse-phase HPLC. A typical method is outlined below.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is commonly used.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

This method should effectively separate the product from starting materials and byproducts. Method validation should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the aromatic protons of the 4-chlorobenzoyl group (typically two doublets in the aromatic region, ~7.4-7.8 ppm). The piperidinone protons will appear as multiplets in the aliphatic region (~2.5-4.0 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbons (ketone and amide, ~170 and ~207 ppm, respectively), aromatic carbons (~128-138 ppm), and the aliphatic carbons of the piperidine ring (~40-50 ppm).

Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of a chemical standard like this compound.

Caption: A typical workflow for procuring and verifying the quality of a chemical standard.

Potential Signaling Pathway Involvement

Derivatives of this compound are often investigated for their activity at G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by such a compound. Many piperidine-containing molecules are known to interact with GPCRs, such as serotonin or dopamine receptors.[3][4][5][6][7]

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

- 1. 1-(4-Chlorobenzoyl)-4-piperidone 95% | CAS: 144947-47-7 | AChemBlock [achemblock.com]

- 2. This compound - CAS:144947-47-7 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 3. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Solubility profile of 1-(4-Chlorobenzoyl)piperidin-4-one in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-(4-Chlorobenzoyl)piperidin-4-one in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, a predicted qualitative solubility profile, and detailed experimental protocols for its determination. This guide is intended to empower researchers to generate and interpret solubility data for this compound in a laboratory setting.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the physicochemical properties of the solvent, often summarized by the principle "like dissolves like." this compound is a molecule with distinct polar and non-polar regions, which will govern its interaction with different solvents.

The molecule possesses a polar ketone group (C=O) and an amide linkage, which can act as hydrogen bond acceptors. These features suggest an affinity for polar solvents. Conversely, the presence of the aromatic chlorobenzoyl group and the piperidine ring introduces significant non-polar character, suggesting solubility in less polar or non-polar organic solvents.

Based on these structural features and the qualitative solubility of structurally similar compounds, a predicted solubility profile is presented in Table 1. It is important to note that this is a qualitative prediction and experimental verification is necessary for quantitative assessment. For instance, ketones are generally soluble in most common organic solvents.[1][2] The solubility of aldehydes and ketones in water decreases as the carbon chain length increases due to the increasing non-polar character.[1][2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with the ketone and amide oxygen atoms of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | High to Moderate | The polar nature of the solvent can interact with the polar groups of the solute. The non-polar regions of the solvent can solvate the non-polar parts of the solute. A structurally related compound, 1-cbz-4-piperidone, is known to be soluble in ethyl acetate. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. 1-cbz-4-piperidone is also soluble in dichloromethane and chloroform. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar chlorobenzoyl group and piperidine ring may allow for some interaction with non-polar solvents, but the polar ketone and amide groups will limit solubility. |

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is essential. The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] This can be followed by a gravimetric analysis to quantify the amount of dissolved solute.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). The solution should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, the syringe tip should be positioned in the upper portion of the liquid.

-

Filtration: Attach a syringe filter to the syringe and filter the sample into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

-

Analysis: Determine the concentration of this compound in the filtered solution using a suitable analytical method, such as gravimetric analysis, HPLC, or UV-Vis spectroscopy.

Gravimetric Analysis

This method is a straightforward way to determine the concentration of the solute in the saturated solution obtained from the shake-flask method.

Procedure:

-

Initial Weighing: Use an analytical balance to accurately weigh a clean, dry evaporating dish (W₁).

-

Sample Addition: Transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish. Accurately weigh the dish with the solution (W₂).

-

Solvent Evaporation: Place the evaporating dish in a fume hood and gently evaporate the solvent. This can be done at room temperature or with gentle heating, depending on the solvent's boiling point.

-

Drying: Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Final Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it accurately (W₃). Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation:

-

Weight of the dissolved solute (W₄) = W₃ - W₁

-

Weight of the solvent (W₅) = W₂ - W₃

-

Solubility (in g/100 g of solvent) = (W₄ / W₅) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

The Piperidone Scaffold: A Versatile Framework for the Discovery of Novel Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals

The piperidone ring, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its inherent structural features, including the presence of a carbonyl group and a nitrogen atom, provide multiple points for chemical modification, allowing for the creation of diverse molecular architectures with a wide range of biological activities. This versatility has led to the development of numerous piperidone-based compounds targeting a spectrum of diseases, from cancer and inflammation to neurodegenerative disorders and metabolic diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel therapeutic agents derived from the piperidone core, offering a comprehensive resource for scientists engaged in drug discovery and development.

Therapeutic Applications of Piperidone Scaffolds

The adaptability of the piperidone scaffold has been exploited to generate compounds with a variety of therapeutic applications. Key areas of investigation include:

-

Anticancer Agents: 3,5-Bis(arylidene)-4-piperidones, synthetic analogs of curcumin, have demonstrated potent antiproliferative activity against various cancer cell lines.[1] Their mechanism of action often involves the inhibition of critical cellular targets like topoisomerase IIα, an enzyme essential for DNA replication and repair.[1]

-

Neuroprotective Agents: In the realm of neurodegenerative diseases, piperidone derivatives have shown promise in combating the multifaceted pathology of Alzheimer's disease. 2-Piperidone derivatives have been designed to inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of the disease, and to suppress neuroinflammation.[2] Furthermore, 2-substituted 4-piperidones serve as key building blocks for the synthesis of analogs of Donepezil, a well-established acetylcholinesterase inhibitor used in Alzheimer's therapy.[3]